1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea
Overview
Description
1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 2,4-dimethoxyaniline with carbon disulfide and an alkylating agent, followed by the introduction of the morpholinylpropyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiourea linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as nitric acid or halogens in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines or reduced thiourea derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and infectious diseases due to its bioactive properties.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The morpholinylpropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
- 1-(2,4-Dimethoxyphenyl)-3-[3-(piperidin-1-yl)propyl]thiourea
- 1-(2,4-Dimethoxyphenyl)-3-[3-(pyrrolidin-1-yl)propyl]thiourea
- 1-(2,4-Dimethoxyphenyl)-3-[3-(azepan-1-yl)propyl]thiourea
Comparison: 1-(2,4-Dimethoxyphenyl)-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to the presence of the morpholinyl group, which imparts specific chemical and biological properties Compared to similar compounds with different cyclic amine groups, this compound may exhibit different solubility, bioavailability, and interaction with biological targets
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3-morpholin-4-ylpropyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-20-13-4-5-14(15(12-13)21-2)18-16(23)17-6-3-7-19-8-10-22-11-9-19/h4-5,12H,3,6-11H2,1-2H3,(H2,17,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVELZQQBFZAAJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NCCCN2CCOCC2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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